Epigeneticmultipleligand

Epigenetic polypharmacology Multi-target inhibitor profiling Chromatin enzyme panel

Epigeneticmultipleligand (CAS 1020399-52-3, also designated PRMT Inhibitor IV, CBP/p300-IN-23, or Calbiochem is a cell-permeable bis-arylidene small molecule (MW 623.9 g/mol, C₁₉H₁₂Br₄O₄) that acts as a pan-epigenetic inhibitor. It simultaneously inhibits substrate processing by multiple chromatin-associated enzyme classes—protein arginine methyltransferases (PRMTs, including PRMT1, CARM1, RmtA), histone lysine methyltransferase SET7, histone acetyltransferase p300/CBP, and class III deacetylases SIRT1/2.

Molecular Formula C19H12Br4O4
Molecular Weight 623.9 g/mol
Cat. No. B8242549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpigeneticmultipleligand
Molecular FormulaC19H12Br4O4
Molecular Weight623.9 g/mol
Structural Identifiers
SMILESC1C(=CC2=CC(=C(C(=C2)Br)O)Br)C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)CO1
InChIInChI=1S/C19H12Br4O4/c20-13-3-9(4-14(21)18(13)25)1-11-7-27-8-12(17(11)24)2-10-5-15(22)19(26)16(23)6-10/h1-6,25-26H,7-8H2/b11-1-,12-2+
InChIKeyJEDNMNJCJIIYJR-XUAHRNNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epigenetic Multiple Ligand (CAS 1020399-52-3): Multi-Target Epigenetic Inhibitor Procurement Specifications


Epigeneticmultipleligand (CAS 1020399-52-3, also designated PRMT Inhibitor IV, CBP/p300-IN-23, or Calbiochem 324888) is a cell-permeable bis-arylidene small molecule (MW 623.9 g/mol, C₁₉H₁₂Br₄O₄) that acts as a pan-epigenetic inhibitor [1]. It simultaneously inhibits substrate processing by multiple chromatin-associated enzyme classes—protein arginine methyltransferases (PRMTs, including PRMT1, CARM1, RmtA), histone lysine methyltransferase SET7, histone acetyltransferase p300/CBP, and class III deacetylases SIRT1/2 . This single-chemical-entity polypharmacology profile distinguishes it fundamentally from single-target epigenetic tool compounds and is supported by the foundational study of Mai et al. (J. Med. Chem. 2008, 51:2279–2290) [2].

Why Single-Target Epigenetic Inhibitors Cannot Substitute for Epigeneticmultipleligand in Multi-Enzyme Studies


Substituting Epigeneticmultipleligand with any single-target epigenetic inhibitor—such as MS023 (selective Type I PRMT inhibitor, IC₅₀ 30 nM for PRMT1), EX-527 (selective SIRT1 inhibitor, IC₅₀ 38–98 nM), A-485 (selective p300/CBP HAT inhibitor, IC₅₀ 9.8 nM), or sirtinol (SIRT1/2 inhibitor, IC₅₀ 131/38 µM)—would eliminate the simultaneous modulation of PRMT, HKMT, HAT, and SIRT activity that defines the biological response of this compound class [1][2]. The seminal study by Mai et al. (2008) directly demonstrated that single-target agents eosin, curcumin, and sirtinol were ineffective or produced only weak effects in U937 leukemia cellular assays, whereas epi-MLs induced robust apoptosis (40.7–42.6%) and massive cytodifferentiation (95.2–96.1%), confirming that multi-enzyme engagement is functionally non-redundant [3].

Quantitative Differentiation Evidence for Epigeneticmultipleligand Versus Single-Target Epigenetic Inhibitors


Multi-Target Enzymatic Inhibition Breadth: Epigeneticmultipleligand Engages Four Epigenetic Enzyme Classes Simultaneously

Epigeneticmultipleligand simultaneously inhibits enzymes across four distinct epigenetic target classes—PRMTs, HKMTs, HATs, and SIRTs—whereas leading single-target comparators each engage only one or two classes. The compound demonstrates H4/PRMT1 inhibition of 91% at 50 µM, H4/RmtA inhibition of 50% at 29 µM, H3/p300/CBP inhibition of 61% at 50 µM, PABP1/CARM1 inhibition >90% at 100 µM, H3/SET7 inhibition >90% at 100 µM, and SIRT1/2 inhibition >50% at 25 µM . In contrast, MS023 inhibits only Type I PRMTs (PRMT1 IC₅₀ 30 nM, no SIRT/HAT/SET7 activity), EX-527 selectively inhibits SIRT1 (IC₅₀ 38–98 nM, no PRMT/HAT/SET7 activity), A-485 selectively inhibits p300/CBP (IC₅₀ 9.8 nM, no PRMT/SIRT/SET7 activity), and eosin (AMI-5) inhibits PRMT1 (IC₅₀ ~1.4 µM) but lacks SIRT inhibition in cellular assays [1][2][3].

Epigenetic polypharmacology Multi-target inhibitor profiling Chromatin enzyme panel

Cellular Apoptosis Induction: Epigeneticmultipleligand Outperforms Single-Target Inhibitors in U937 Leukemia Cells

In a direct head-to-head comparison reported by Mai et al. (2008), epi-ML compounds (the class to which Epigeneticmultipleligand belongs) induced high levels of apoptosis in human leukemia U937 cells, with compound 4l achieving 40.7% apoptosis and compound 7b achieving 42.6% apoptosis. Under identical experimental conditions, the single-target inhibitors eosin (PRMT inhibitor), curcumin (multi-target natural product), and sirtinol (SIRT1/2 inhibitor) were either ineffective or produced only a weak apoptotic effect [1]. Commercially, the Sigma-Aldrich datasheet for Epigeneticmultipleligand (324888) reports that this compound induces 28% apoptosis after 30 h incubation at 25 µM in U937 cells . This cellular functional differentiation is not predicted by target-level IC₅₀ values alone and demonstrates that multi-enzyme engagement translates into quantitatively superior pro-apoptotic efficacy.

Apoptosis Leukemia U937 Cellular efficacy

Granulocytic Cytodifferentiation: Epigeneticmultipleligand Drives Near-Complete Differentiation Where Single-Target Agents Fail

Mai et al. (2008) reported that epi-ML compounds 1c and 4j induced massive, dose-dependent granulocytic cytodifferentiation in 95.2% and 96.1% of U937 cells, respectively, while single-target inhibitors eosin, curcumin, and sirtinol were ineffective or showed only a weak effect under the same conditions [1]. The commercial Epigeneticmultipleligand (324888) has been shown to induce granulocytic differentiation in 100% of the non-apoptotic U937 cell population after 30 h incubation with as little as 5 µM inhibitor . This near-complete differentiation at low micromolar concentration represents a functional outcome not achievable with any single-target epigenetic inhibitor tested in the same cellular system, and directly reflects the mechanistic advantage of concurrent PRMT/HKMT/HAT/SIRT inhibition.

Cytodifferentiation Granulocytic differentiation Leukemia U937

Substrate-Dependent PRMT1 Inhibition: Differential Activity Against H4 vs Np13p Substrates

Epigeneticmultipleligand displays a distinctive substrate-dependent inhibition profile against PRMT1: it potently inhibits H4/PRMT1 methylation (91% inhibition at 50 µM) while only weakly affecting Np13p processing by the same PRMT1 enzyme . This substrate-biased inhibition is not observed with conventional PRMT1 inhibitors such as MS023, which inhibits PRMT1 catalytic activity uniformly irrespective of substrate context (IC₅₀ 30 nM against all substrates) [1]. The Np13p substrate is a well-characterized yeast mRNA-binding protein whose methylation by PRMT1 is critical for nucleocytoplasmic transport, and the compound's weak effect on this specific substrate-protein interaction suggests a degree of substrate-level discrimination that may reduce unintended disruption of essential cellular methylation processes [2].

PRMT1 substrate selectivity Np13p Histone H4 Substrate-biased inhibition

RmtA Inhibition Quantification: IC₅₀ of 29 µM Against Aspergillus nidulans PRMT Ortholog

Epigeneticmultipleligand inhibits Aspergillus nidulans RmtA (a fungal PRMT ortholog) with an IC₅₀ of 29 µM, as confirmed by both Santa Cruz Biotechnology (sc-221591) and MedChemExpress (CBP/p300-IN-23) technical datasheets . This IC₅₀ value provides a quantitative anchor for cross-study comparisons, as RmtA is a biochemically tractable PRMT commonly used for inhibitor characterization [1]. The Sigma-Aldrich datasheet corroborates this with H4/RmtA inhibition of 50% at 29 µM . In contrast, the selective Type I PRMT inhibitor MS023 has not been profiled against RmtA, as it is designed for human PRMT isoforms, limiting its utility in fungal epigenetics or cross-species comparative studies [2]. This quantitative RmtA IC₅₀ value provides a defined benchmark for lot-to-lot consistency assessment during procurement.

RmtA Aspergillus nidulans PRMT IC₅₀ Fungal epigenetics

Procurement-Grade Specifications: HPLC Purity ≥97% and DMSO Solubility 100 mg/mL

The commercial Epigeneticmultipleligand (Calbiochem 324888, sc-221591) is supplied with defined procurement-grade specifications: HPLC purity ≥97%, DMSO solubility of 100 mg/mL (equivalent to ~160 mM stock solution), light orange solid appearance, storage at 2–8°C with protection from light, and stability of stock solutions for up to 3 months at −20°C after reconstitution . These specifications exceed the typical purity levels reported for in-house synthesized epi-ML analogs in the primary literature, where purity is often not certified beyond standard characterization [1]. The high DMSO solubility (100 mg/mL) enables concentrated stock preparation, minimizing solvent carryover in cellular assays—a practical advantage over many single-target epigenetic inhibitors with lower solubility, such as curcumin (requires DMSO or ethanol with limited solubility) and certain PRMT inhibitors that may require specialized formulation [2].

Compound quality control DMSO solubility HPLC purity Reproducible research

Validated Application Scenarios for Epigeneticmultipleligand Based on Quantitative Differentiation Evidence


Multi-Target Epigenetic Profiling in Leukemia Cell Models

Epigeneticmultipleligand is the tool compound of choice for experiments requiring simultaneous inhibition of PRMTs, HKMTs, HATs, and SIRTs within a single treatment arm in U937 or related leukemia cell lines. The evidence demonstrates that the compound induces 28% apoptosis at 25 µM (30 h) and 100% granulocytic differentiation of non-apoptotic cells at 5 µM (30 h)—functional outcomes that single-target inhibitors (eosin, curcumin, sirtinol) cannot reproduce [1]. Researchers studying epigenetic cross-talk in leukemia should procure this compound when the experimental design demands multi-enzyme modulation without the confounding variables introduced by inhibitor cocktails.

Chemical Biology Studies of Epigenetic Writer–Eraser Cross-Talk

For chemical biology investigations probing the interdependence of histone methylation (PRMT1, CARM1, SET7), acetylation (p300/CBP), and deacetylation (SIRT1/2) within chromatin, Epigeneticmultipleligand provides a single-chemical-entity tool that simultaneously perturbs all three axes of epigenetic regulation . The quantitative inhibition profile (PRMT1 91% at 50 µM, p300/CBP 61% at 50 µM, SIRT1/2 >50% at 25 µM) enables researchers to elicit a coordinated epigenetic response without the need for optimizing multi-drug ratios or accounting for differential pharmacokinetics of individual inhibitors [1]. This application is supported by the foundational characterization in Mai et al. (2008) and the review by Álvarez et al. (2011) [2].

Apoptosis and Differentiation Mechanism Dissection in Hematological Malignancies

Investigators studying the mechanistic basis of apoptosis induction or granulocytic differentiation in leukemia should select Epigeneticmultipleligand based on its dual functional readout: 28% apoptosis at 25 µM and 100% differentiation at 5 µM in U937 cells . The direct head-to-head evidence from Mai et al. (2008) showing that epi-MLs achieve 40.7–42.6% apoptosis (compounds 4l/7b) and 95.2–96.1% differentiation (compounds 1c/4j) while single-target agents fail provides the strongest possible rationale for selecting this compound class over any single-target alternative for apoptosis/differentiation mechanism studies [1].

Procurement Quality-Assured Epigenetic Tool for Reproducible Multi-Target Studies

For core facilities, screening laboratories, and academic groups requiring batch-to-batch consistency in multi-target epigenetic assays, the commercially available Epigeneticmultipleligand (Calbiochem 324888, sc-221591) offers lot-specific HPLC purity ≥97% and defined DMSO solubility of 100 mg/mL . The RmtA IC₅₀ of 29 µM serves as a quantitative benchmark for verifying lot-to-lot activity consistency [1]. These procurement-grade specifications reduce the risk of confounding purity or solubility variables that could compromise reproducibility in multi-enzyme inhibition experiments, particularly when compared with in-house synthesized epi-ML analogs or lower-grade commercial preparations that lack batch-specific certification [2].

Quote Request

Request a Quote for Epigeneticmultipleligand

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.